1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine synthesis pathway
1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine synthesis pathway
This guide outlines the high-purity synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine (CAS 6804-53-1).[1][2] This scaffold is a critical intermediate in the development of phenylpyrazole insecticides (e.g., Fipronil analogs) and p38 MAP kinase inhibitors.
The protocol prioritizes the 3-Ethoxyacrylonitrile Route for its superior regioselectivity and cleaner impurity profile compared to the classical 2-chloroacrylonitrile industrial method.[1]
Part 1: Core Directive & Retrosynthetic Analysis
1.1 Executive Summary
-
Target Molecule: 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine[1][2]
-
Key Application: Precursor for N-phenylpyrazole agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs).[1][2][3]
-
Primary Challenge: Controlling regioselectivity (5-amino vs. 3-amino isomer) and preventing oxidation of the hydrazine starting material.
1.2 Retrosynthetic Logic
To synthesize the 5-aminopyrazole core with high fidelity, we disconnect the heterocyclic ring at the N1-C5 and C3-C4 bonds.[1] The most reliable disconnection reveals two key precursors: 4-(Trifluoromethyl)phenylhydrazine and a 3-carbon nitrile equivalent acting as a 1,3-electrophile.[1][2]
Figure 1: Retrosynthetic disconnection strategy identifying the hydrazine nucleophile and acrylonitrile electrophile.
Part 2: Scientific Integrity & Experimental Protocol
2.1 The "Gold Standard" Pathway: 3-Ethoxyacrylonitrile Route
While industrial routes often use 2-chloroacrylonitrile due to cost, the 3-ethoxyacrylonitrile method is superior for research and development.[1][3] It proceeds via an addition-elimination mechanism that minimizes the formation of chlorinated byproducts and simplifies purification.[2][3]
Reaction Mechanism
-
Michael Addition: The terminal nitrogen (
) of the hydrazine attacks the -carbon of 3-ethoxyacrylonitrile.[1][2] -
Elimination: Ethanol is eliminated, forming an intermediate hydrazone.[1][2][3]
-
Cyclization: The internal hydrazine nitrogen attacks the nitrile carbon.[2][3]
-
Tautomerization: The resulting imine tautomerizes to the stable 5-aminopyrazole.[1][2][3]
Experimental Procedure
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| 4-(Trifluoromethyl)phenylhydrazine HCl | 1.0 | Nucleophile (Core Scaffold) |
| 3-Ethoxyacrylonitrile | 1.1 | Electrophile (C3 Synthon) |
| Ethanol (Absolute) | Solvent | Reaction Medium (0.5 M conc.)[1][2] |
| Triethylamine (Et₃N) | 1.2 | Base (Neutralize HCl salt) |
| Sodium Ethoxide (NaOEt) | 0.1 | Catalyst (Optional, promotes cyclization) |[1]
Step-by-Step Protocol:
-
Free Base Preparation (In-Situ):
-
Charge a reaction vessel with 4-(trifluoromethyl)phenylhydrazine hydrochloride (1.0 equiv) and absolute ethanol (10 mL/g).
-
Add Triethylamine (1.2 equiv) dropwise at room temperature.[1][2][3] Stir for 15 minutes until the solution becomes clear (precipitation of Et₃N·HCl may occur).[1][2][3][4][5][6][7]
-
Note: Using the hydrochloride salt and neutralizing in-situ is preferred over storing the free base, which is prone to oxidation (turning red/brown).
-
-
Addition of Electrophile:
-
Cyclization (Reflux):
-
Workup & Purification:
-
Concentrate the reaction mixture under reduced pressure to remove ethanol.
-
Resuspend the residue in water (20 mL/g) and extract with Ethyl Acetate (3x).[2]
-
Wash combined organics with brine, dry over anhydrous
, and concentrate.[2][5] -
Recrystallization: Purify the crude solid by recrystallization from a mixture of Ethanol/Water (9:1) or Toluene .[1][2][3]
-
Yield: Typically 75–85% as an off-white to pale yellow solid.[1][2][3]
-
2.2 Alternative Industrial Pathway: 2-Chloroacrylonitrile
For larger scale-up where reagent cost is a driver, 2-chloroacrylonitrile is used.[1][2][3] However, this route generates HCl and requires careful handling of the toxic nitrile.[3]
-
Key Difference: The mechanism involves Michael addition followed by cyclization and elimination of HCl.[2][3]
-
Regioselectivity: Generally favors the 5-amino isomer, but temperature control is less forgiving than the ethoxy route.
-
Safety Note: 2-Chloroacrylonitrile is a potent lachrymator and vesicant.[1][2][3]
Part 3: Visualization & Pathway Logic
3.1 Reaction Mechanism Diagram
The following diagram illustrates the specific electron flow ensuring the formation of the 5-amino isomer rather than the 3-amino isomer.
Figure 2: Mechanistic pathway showing the regioselective formation of the 5-aminopyrazole core.
3.2 Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization | Add catalytic NaOEt (0.1 eq) during reflux to drive ring closure. |
| Red/Brown Color | Oxidation of Hydrazine | Perform all steps under Nitrogen/Argon atmosphere.[1][2][3] Use fresh hydrazine salt.[1][2][3] |
| Regioisomer Mixture | Incorrect addition temp | Ensure initial addition of nitrile is at 0 °C. Higher temps favor side reactions.[1][2][3] |
| Oily Product | Residual solvent/impurities | Recrystallize from Toluene.[1][2][3] If oil persists, triturate with cold Hexane.[2][3] |
References
-
Regioselective Synthesis of 5-Aminopyrazoles
-
Microwave-Assisted Synthesis
-
Fipronil Intermediate Chemistry (Related Scaffolds)
-
Reaction of Hydrazines with 3-Ethoxyacrylonitrile
Sources
- 1. 3-Ethoxyacrylonitrile | C5H7NO | CID 5324714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(三氟甲氧基)苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-乙氧基丙烯腈,顺反式异构体混合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. epa.gov [epa.gov]
- 5. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. WO2017060787A1 - Process for preparation of aminopyrazole - Google Patents [patents.google.com]
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